

Primary Amino Acid Sequence of Allatostatin IV

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Compound of Interest

Compound Name: *Allatostatin IV*

Cat. No.: *B550140*

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Allatostatin IV was first isolated and sequenced from the brain of the virgin female cockroach, *Diploptera punctata*. It is an octapeptide with an amidated C-terminus, a common feature among many neuropeptides.

Peptide Name	Species of Origin	Sequence (N-terminus to C-terminus)	One-Letter Code	Reference
Allatostatin IV	<i>Diploptera punctata</i>	Asp-Arg-Leu-Tyr-Ser-Phe-Gly-Leu-NH ₂	DRLYSFGL-NH ₂	

Quantitative Data: Biological Activity

The primary biological function for which **Allatostatin IV** was named is the inhibition of juvenile hormone (JH) biosynthesis in the corpora allata, the endocrine glands responsible for JH production. The inhibitory activity of synthetic **Allatostatin IV** has been quantified using in vitro radiochemical assays.

Peptide	Assay	Parameter	Value	Species	Reference
Allatostatin IV	In vitro JH biosynthesis	Concentration for >40% inhibition	10^{-8} M	Diploptera punctata	
Allatostatin-like peptide (from Drosophila)	Receptor activation (electrophysiology)	EC ₅₀	55 pM	Drosophila melanogaster	

Note: While **Allatostatin IV** from *D. punctata* was shown to activate the *Drosophila* allatostatin receptor, a specific EC₅₀ value for this interaction was not provided in the cited study.

Experimental Protocols

The discovery and characterization of **Allatostatin IV** involved a series of meticulous biochemical and physiological experiments. The following sections detail the core methodologies employed.

Peptide Isolation and Purification

The initial step was the isolation of the native peptide from a biological source.

- **Source Material:** Brains were dissected from virgin female cockroaches (*Diploptera punctata*), a stage at which the regulation of juvenile hormone synthesis is of significant physiological importance.
- **Extraction:** The brain tissue was homogenized and subjected to an extraction procedure to isolate neuropeptides.
- **Chromatography:** The crude extract was then purified through multiple rounds of high-performance liquid chromatography (HPLC). Fractions were collected, and the biological activity of each fraction was tested using the in vitro juvenile hormone biosynthesis assay to guide the purification process.

Primary Amino Acid Sequencing: Edman Degradation

The primary structure of the purified **Allatostatin IV** was determined using automated Edman degradation. This classical method sequentially removes amino acids from the N-terminus of a peptide.

- **Principle:** The Edman degradation procedure is a stepwise chemical process that sequentially cleaves and identifies the N-terminal amino acid of a peptide without hydrolyzing the rest of the peptide bonds.
- **Step 1: Coupling:** The peptide is reacted with phenyl isothiocyanate (PITC) under basic conditions. PITC attaches to the free amino group of the N-terminal amino acid.
- **Step 2: Cleavage:** The N-terminal residue is selectively cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), forming an anilinothiazolinone (ATZ) derivative.
- **Step 3: Conversion and Identification:** The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified using chromatographic techniques, such as HPLC, by comparing its retention time to known standards.
- **Step 4: Iteration:** The shortened peptide is then subjected to the next cycle of the Edman degradation to identify the subsequent amino acid in the sequence. This process is repeated until the entire peptide sequence is determined.

In Vitro Radiochemical Assay for Juvenile Hormone Biosynthesis Inhibition

This bioassay is the standard method for quantifying the rate of JH synthesis by the corpora allata and assessing the inhibitory effects of allatostatins.

- **Objective:** To measure the dose-dependent inhibition of JH synthesis by **Allatostatin IV** in isolated corpora allata.
- **Materials:**
 - Corpora allata dissected from virgin female *Diploptera punctata*.

- Insect cell culture medium (e.g., TC-199).
- L-[methyl- ^3H]methionine (radiolabeled precursor).
- Synthetic **Allatostatin IV**.
- Isooctane for extraction.
- Thin-layer chromatography (TLC) supplies.
- Liquid scintillation counter.
- Procedure:
 - Gland Dissection: Corpora allata are carefully dissected from the insects.
 - Incubation: The glands are incubated in the culture medium containing L-[methyl- ^3H]methionine. The radiolabeled methyl group is incorporated into juvenile hormone during its biosynthesis.
 - Treatment: The glands are then transferred to a medium containing various concentrations of synthetic **Allatostatin IV** (or a control solution without the peptide) and incubated for a set period (e.g., 3 hours).
 - Extraction: The incubation is terminated, and the newly synthesized, radiolabeled JH is extracted from the medium using an organic solvent like isooctane.
 - Separation and Quantification: The extracted JH is separated from other lipids using TLC. The portion of the TLC plate corresponding to JH is scraped into a scintillation vial, and the radioactivity is quantified using a liquid scintillation counter.
 - Data Analysis: The rate of JH synthesis is calculated (e.g., in disintegrations per minute per hour). The percentage of inhibition is determined by comparing the synthesis rate in the presence of **Allatostatin IV** to the control rate.

Signaling Pathway and Experimental Workflow

Allatostatin IV Signaling Pathway

Allatostatin-A peptides, including **Allatostatin IV**, exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells, such as those of the corpora allata. These receptors are evolutionarily related to the mammalian somatostatin and galanin receptors. In *Drosophila*, the allatostatin receptor is known to couple to Gai/o inhibitory G-proteins. The activation of this receptor initiates an intracellular signaling cascade that leads to the inhibition of one or more key enzymes in the juvenile hormone biosynthetic pathway, thereby reducing JH production.

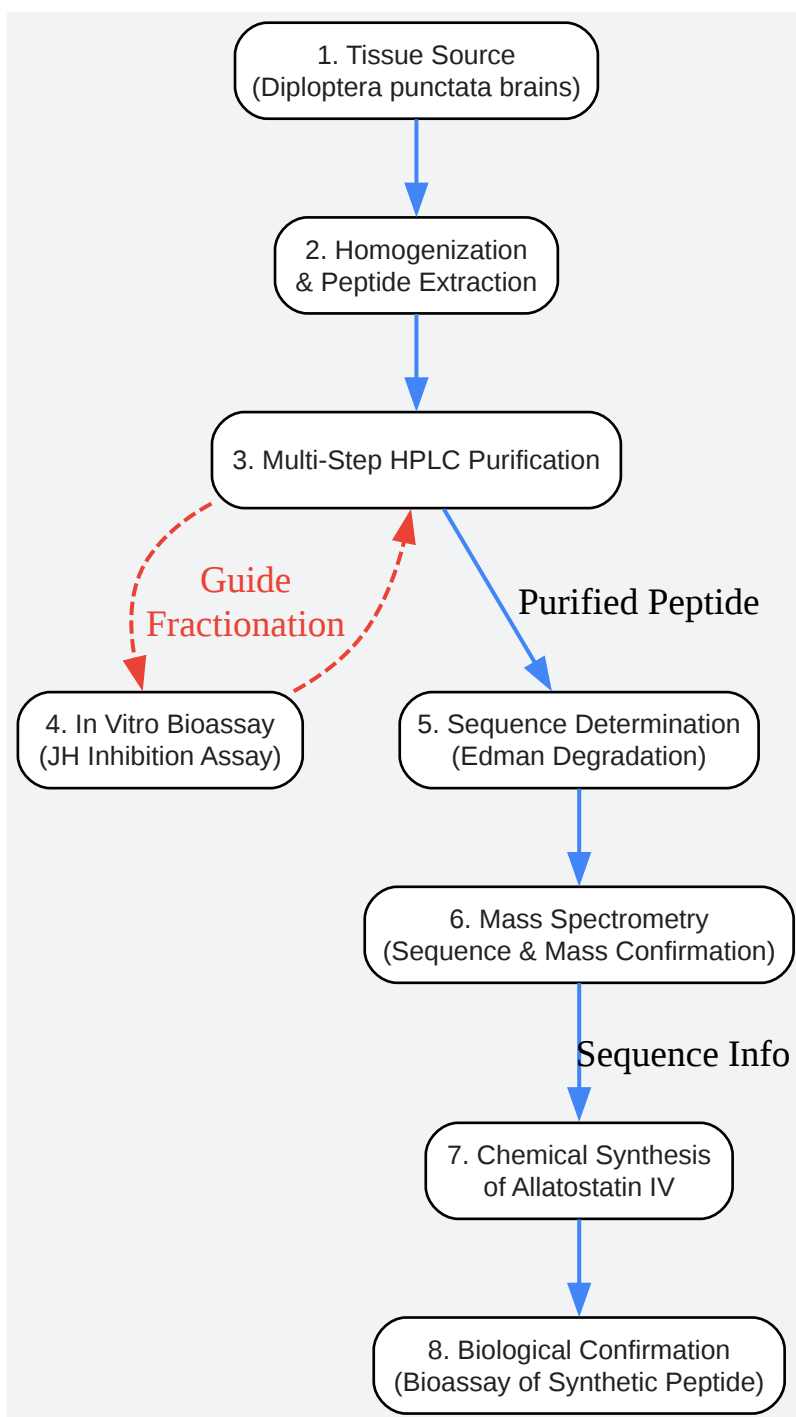


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Caption: **Allatostatin IV** signaling pathway in a corpora allata cell.

Experimental Workflow for Allatostatin IV Discovery

The logical flow from biological material to a fully characterized neuropeptide is a multi-step process that combines biochemistry and physiology. This workflow was essential for the initial identification of the allatostatin family of peptides.



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Caption: Experimental workflow for the discovery of **Allatostatin IV**.

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